molecular formula C8H7ClN4 B6230387 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine CAS No. 1482088-70-9

4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B6230387
CAS No.: 1482088-70-9
M. Wt: 194.62 g/mol
InChI Key: WMZVOJSQTPUCPQ-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine (CAS 1482088-70-9) is a high-purity chemical building block of significant interest in medicinal chemistry and agrochemical research . This compound features a molecular formula of C 8 H 7 ClN 4 and a molecular weight of 194.62 g/mol . Its structure consists of a pyrimidine ring, a privileged scaffold in drug discovery, chlorinated at the 4-position and functionalized with a 1-methyl-1H-pyrazol-5-yl group at the 6-position . The chloro group on the pyrimidine ring serves as an excellent leaving group, making this compound a versatile intermediate for nucleophilic aromatic substitution reactions, such as coupling with various amines and alcohols to create diverse chemical libraries . The presence of the methylated pyrazole moiety is a common feature in compounds with documented biological activity, underscoring its utility in the synthesis of novel active ingredients . Supplied with a purity of ≥98%, it is ideal for hit-to-lead optimization and method development campaigns . Researchers should note that this compound is classified as a hazardous good; it carries the GHS07 signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . Appropriate personal protective equipment and handling in a well-ventilated environment are required. This product is intended for research and further manufacturing applications only and is strictly not for direct human use .

Properties

CAS No.

1482088-70-9

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-6-(2-methylpyrazol-3-yl)pyrimidine

InChI

InChI=1S/C8H7ClN4/c1-13-7(2-3-12-13)6-4-8(9)11-5-10-6/h2-5H,1H3

InChI Key

WMZVOJSQTPUCPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC(=NC=N2)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(chloromethyl)pyrimidine with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation or reduction reactions, depending on the reagents used.

    Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems through cyclization reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine, exhibit significant anticancer properties. They have been explored as potential inhibitors for various kinases involved in cancer progression .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit RET kinases, which are implicated in several cancers. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its inhibitory effects against specific targets .
  • Antimicrobial and Antifungal Properties : There is evidence supporting the antimicrobial and antifungal activities of compounds related to this structure, making it a candidate for developing new treatments against resistant strains of pathogens .

Agrochemicals

The compound also finds applications in the synthesis of agrochemicals. Its ability to act as an intermediate allows for the development of herbicides and pesticides that target specific biological pathways in plants or pests.

Case Studies and Research Findings

Study Focus Findings
Anticancer Drug DiscoveryIdentified pyrazolo[3,4-d]pyrimidine derivatives with potent anticancer activity against various cancer cell lines.
RET InhibitionDeveloped inhibitors based on pyrrolopyrimidine structures that effectively inhibit RET mutations associated with cancer.
Dipeptidyl Peptidase IV (DPP-IV) InhibitorsExplored the use of pyrimidine derivatives in enhancing the stability and efficacy of DPP-IV inhibitors for diabetes treatment.

Mechanism of Action

The mechanism of action of 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in critical biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Pyrimidine Positions) Key Reactivity/Applications References
4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine 4-Cl, 6-(1-Me-pyrazol-5-yl) Intermediate for kinase inhibitors; halogen facilitates cross-coupling reactions .
4-Chloro-6-(trifluoromethyl)pyrimidine 4-Cl, 6-CF₃ Electron-withdrawing CF₃ group enhances electrophilicity; used in agrochemicals .
4-Chloro-6-(prop-2-ynyloxy)pyrimidine 4-Cl, 6-OCH₂C≡CH Alkyne group enables click chemistry; explored in anticancer agent synthesis .
4-Chloro-6-(4-(trifluoromethoxy)phenylamino)pyrimidine 4-Cl, 6-NHAr (Ar = CF₃O-substituted) Amine substituent modulates solubility; Bcr-Abl kinase inhibition reported .

Key Findings:

  • Chlorine Reactivity: The 4-Cl group in all analogs enables nucleophilic substitution (e.g., with amines or thiols) to generate fused heterocycles like thieno[2,3-d]pyrimidines .
  • Pyrazole vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) lower the LUMO energy, enhancing electrophilicity for SNAr reactions, whereas electron-donating groups (e.g., methyl-pyrazole) may stabilize π-π stacking in protein binding .

Table 2: Predicted Physicochemical Data

Compound Density (g/cm³) pKa LogP Solubility (mg/mL)
4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine 1.45 (Predicted) 2.1 (Cl), 4.8 (pyrazole N) 2.3 ~10 (DMSO)
MRTX1719 (Analog with cyclopropoxy) 1.58 11.37 3.1 <1 (Water)
  • Lipophilicity : The methyl-pyrazole group increases LogP compared to polar substituents like CF₃O or NHAr, favoring membrane permeability .

Biological Activity

4-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound characterized by the presence of both a pyrimidine and a pyrazole ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structural features contribute to its versatility as an intermediate in synthesizing more complex bioactive molecules.

PropertyValue
CAS No. 1482088-70-9
Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
IUPAC Name 4-chloro-6-(2-methylpyrazol-3-yl)pyrimidine
InChI Key WMZVOJSQTPUCPQ-UHFFFAOYSA-N
Purity 95%

Antimicrobial Properties

Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines demonstrate significant antibacterial effects against various pathogens, including E. coli and S. aureus . The structural features of 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine may enhance its interaction with microbial targets, leading to effective inhibition.

Antifungal Activity

In addition to antibacterial properties, this compound has been explored for antifungal applications. The presence of the pyrazole ring is crucial in mediating antifungal activity, as demonstrated in several derivatives that showed effectiveness against common fungal strains .

Anticancer Potential

The anticancer potential of 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine is particularly noteworthy. It has been investigated for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported that related compounds effectively inhibited tumor growth in MCF-7 breast cancer models, showcasing their potential as dual inhibitors targeting EGFR and VGFR2 pathways .

The mechanism by which 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine exerts its biological effects typically involves enzyme inhibition. It may bind to the active sites of key enzymes or receptors involved in critical cellular processes, thereby disrupting normal function and leading to therapeutic outcomes .

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyrazole derivatives found that certain modifications enhanced their antibacterial efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa. The presence of specific substituents on the pyrazole ring was identified as a critical factor influencing activity .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine derivatives exhibited IC50 values ranging from 0.3 to 24 µM against various cancer cell lines. These compounds were shown to induce significant apoptosis and inhibit cell migration .

Q & A

Q. Table 1. Key Reaction Conditions for Pyrimidine-Pyrazole Hybrid Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, 120°C, 4h65–78
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C, 12h72–85
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Q. Table 2. Comparative Bioactivity Data

Assay TypeTarget/ModelActivity (IC₅₀/EC₅₀)Reference
Kinase InhibitionSrc/Abl Kinase0.8–2.1 µM
CytotoxicityHeLa Cells12.4 µM
AntibacterialE. coli (MIC)64 µg/mL

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